2-Chloro-6-methoxynicotinic acid chemical properties
2-Chloro-6-methoxynicotinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methoxynicotinic Acid
This guide provides a comprehensive technical overview of 2-Chloro-6-methoxynicotinic acid, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and analytical characterization. Our focus is on delivering not just data, but field-proven insights into the causality behind experimental choices and the strategic application of this versatile intermediate.
Introduction and Molecular Overview
2-Chloro-6-methoxynicotinic acid is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its strategic arrangement of functional groups—a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine scaffold—provides multiple handles for diverse chemical transformations. This unique constitution allows for the precise and controlled introduction of molecular complexity, making it an essential precursor for novel therapeutic agents and other bioactive compounds.[1]
The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, while the carboxylic acid at the 3-position offers a site for amide bond formation or other derivatizations. The methoxy group at the 6-position electronically influences the reactivity of the pyridine ring. Understanding these properties is crucial for its effective utilization in multi-step synthetic campaigns.
Caption: Chemical Structure of 2-Chloro-6-methoxynicotinic acid.
Physicochemical and Safety Profile
The fundamental physical properties of a compound dictate its handling, storage, and reaction conditions. 2-Chloro-6-methoxynicotinic acid is typically a stable, solid material under standard laboratory conditions.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 503000-87-1 | [3] |
| Molecular Formula | C₇H₆ClNO₃ | [3][4] |
| Molecular Weight | 187.58 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 230 °C | [4] |
| SMILES | COc1ccc(C(O)=O)c(Cl)n1 | [3] |
| InChI Key | JPBUYRWPJMVZKX-UHFFFAOYSA-N | [3] |
Safety and Handling
As with any chemical intermediate, a thorough understanding of its hazard profile is essential for safe laboratory practice. The following GHS classifications are based on available safety data sheets.
| Hazard Information | Details | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][5][6] |
| Storage Class | 11 (Combustible Solids) | [3] |
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling Practices: Avoid generating dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly sealed and store away from strong oxidizing agents.[5]
Analytical Characterization: A Spectroscopic Roadmap
Verifying the identity and purity of 2-Chloro-6-methoxynicotinic acid is paramount. A multi-technique spectroscopic approach provides a definitive analytical signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. While specific spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles of NMR theory.[8][9]
-
¹H NMR:
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C4 and C5 positions of the pyridine ring. Their distinct chemical shifts are influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating methoxy group.
-
Methoxy Protons (3H): A sharp singlet is anticipated around 3.9-4.1 ppm, characteristic of the -OCH₃ group.
-
Carboxylic Acid Proton (1H): A broad singlet, often exchangeable with D₂O, is expected far downfield (typically >10 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear in the 165-175 ppm range.
-
Aromatic Carbons (5C): The five carbons of the pyridine ring will produce distinct signals in the aromatic region (approx. 110-165 ppm). The carbons directly attached to heteroatoms (C2-Cl, C6-O, C3-COOH) will have characteristic shifts.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[10][11]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[11][12]
-
C-O Stretch (Ether & Carboxylic Acid): C-O stretching bands for the ether and carboxylic acid functionalities are expected in the 1210-1320 cm⁻¹ region.[11][12]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 187.58 g/mol .
-
Isotopic Pattern: A crucial diagnostic feature will be the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or the chlorine atom (-Cl).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-6-methoxynicotinic acid stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.
Sources
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- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
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- 4. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 5. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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